Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One
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Overview
Description
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its unique arrangement of atoms, which includes a pyrano[3,2-c]pyridine ring system fused with a pyrrolidin-2-one moiety. Such structures are often found in bioactive molecules and have significant implications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One typically involves multi-step organic synthesis. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Potential reduction of functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .
Scientific Research Applications
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One has diverse applications in scientific research:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of fine chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One involves its interaction with specific molecular targets. For instance, derivatives of pyrrolidin-2-one have been shown to inhibit enzymes like prolyl-tRNA synthetase, which is crucial for protein synthesis in certain pathogens . This inhibition disrupts the normal function of the enzyme, leading to the therapeutic effects observed in various studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-One: A simpler analog with similar core structure but lacking the pyrano[3,2-c]pyridine ring.
Pyrrolidine-2,5-Diones: Compounds with additional functional groups that enhance their biological activity.
Prolinol: A derivative with a hydroxyl group, offering different reactivity and biological properties.
Uniqueness
Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One is unique due to its fused ring system, which provides a distinct three-dimensional structure. This unique arrangement allows for specific interactions with biological targets, making it a
Properties
IUPAC Name |
1-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-4-1-5-14(11)10-8-13-7-9-3-2-6-16-12(9)10/h9-10,12-13H,1-8H2/t9-,10+,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCTVLLBZHAET-UMNHJUIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C2OC1)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]([C@H]2OC1)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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